(1R)-1-(2-Ethylphenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(2-Ethylphenyl)prop-2-enylamine is an organic compound with the molecular formula C11H15N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Ethylphenyl)prop-2-enylamine typically involves the reaction of 2-ethylbenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 2-ethylbenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert solvent like ethanol or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate the hydrogenation step, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Ethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary amines, hydrocarbons
Substitution: Halides, alcohols
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Ethylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-Methylphenyl)prop-2-enylamine
- (1R)-1-(2-Propylphenyl)prop-2-enylamine
- (1R)-1-(2-Isopropylphenyl)prop-2-enylamine
Uniqueness
(1R)-1-(2-Ethylphenyl)prop-2-enylamine is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-1-(2-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1 |
InChI Key |
CVEWPHIEQNOGCF-LLVKDONJSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H](C=C)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C=C)N |
Origin of Product |
United States |
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